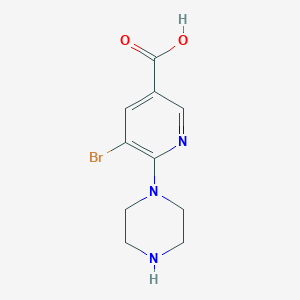
5-Bromo-6-(piperazin-1-yl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-(piperazin-1-yl)nicotinic acid is a heterocyclic compound that features a bromine atom and a piperazine ring attached to a nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(piperazin-1-yl)nicotinic acid typically involves the bromination of 6-(piperazin-1-yl)nicotinic acid. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors can also enhance the scalability and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(piperazin-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted nicotinic acid derivatives.
Scientific Research Applications
5-Bromo-6-(piperazin-1-yl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(piperazin-1-yl)nicotinic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can enhance binding affinity to these targets, while the bromine atom can influence the compound’s electronic properties and reactivity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(Piperazin-1-yl)nicotinic acid: Lacks the bromine atom, which can affect its reactivity and binding properties.
5-Bromo-2-(piperazin-1-yl)pyrimidine: Similar structure but with a pyrimidine core instead of a nicotinic acid core.
5-Bromo-6-(morpholin-4-yl)nicotinic acid: Contains a morpholine ring instead of a piperazine ring.
Uniqueness
5-Bromo-6-(piperazin-1-yl)nicotinic acid is unique due to the presence of both the bromine atom and the piperazine ring, which together enhance its chemical reactivity and potential for binding to biological targets. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H12BrN3O2 |
|---|---|
Molecular Weight |
286.13 g/mol |
IUPAC Name |
5-bromo-6-piperazin-1-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H12BrN3O2/c11-8-5-7(10(15)16)6-13-9(8)14-3-1-12-2-4-14/h5-6,12H,1-4H2,(H,15,16) |
InChI Key |
HOXTYDHBEXRGDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=N2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















